REACTION_CXSMILES
|
[OH2:1].F[C:3]1[CH:4]=[CH:5][C:6]([NH:9][NH2:10])=N[CH:8]=1.C(OC(C[CH2:19][N:20]1CCC[C@H]1C(O)=O)=O)(C)(C)C>CN(C=O)C.C(Cl)CCl>[CH:3]1[CH:4]=[CH:5][C:6]2[N:9]([OH:1])[N:10]=[N:20][C:19]=2[CH:8]=1
|
Name
|
|
Quantity
|
695 mg
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
418 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)NN
|
Name
|
Intermediate 84b
|
Quantity
|
840 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)CCN1[C@@H](CCC1)C(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
44 mg
|
Type
|
catalyst
|
Smiles
|
C(CCl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned between EtOAc and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was then extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 260.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |